1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate
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Overview
Description
1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate is a complex organic compound with a unique structure that combines a piperidine ring, a cyclohexyl group, and a butynyl glycolate moiety
Preparation Methods
The synthesis of 1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The butynyl glycolate moiety is then introduced through a series of reactions, including alkylation and esterification. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-Methyl-4-piperidyl cyclohexyl(4-methyl-1-butynyl)glycolate can be compared with other similar compounds, such as:
1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate: This compound has a similar structure but with a cyclobutyl group instead of a cyclohexyl group.
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: This compound is a dopamine transporter reuptake inhibitor with a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
92956-75-7 |
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Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclohexyl-2-hydroxyhept-3-ynoate |
InChI |
InChI=1S/C19H31NO3/c1-3-4-8-13-19(22,16-9-6-5-7-10-16)18(21)23-17-11-14-20(2)15-12-17/h16-17,22H,3-7,9-12,14-15H2,1-2H3 |
InChI Key |
FJMAJRUJYYJVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C1CCCCC1)(C(=O)OC2CCN(CC2)C)O |
Origin of Product |
United States |
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